Methoxymethyltrichlorosilane
Overview
Description
Methoxymethyltrichlorosilane is an organosilicon compound with the chemical formula C2H5Cl3OSi. It is a colorless liquid that is primarily used as a precursor in the synthesis of various silicon-based materials. This compound is known for its reactivity and is commonly utilized in the production of siloxane polymers and other silicon-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxymethyltrichlorosilane can be synthesized through the reaction of trichlorosilane with methanol in the presence of a catalyst such as triethylamine and copper(I) chloride. The reaction is typically carried out in diethyl ether as a solvent and requires heating for about 2 hours .
Industrial Production Methods: In industrial settings, this compound is produced by the direct process involving the reaction of chloromethane with elemental silicon in the presence of a copper catalyst at elevated temperatures (around 250°C). This method is similar to the production of other chlorosilanes .
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis to form methoxysilanol and hydrochloric acid.
Alcoholysis: Reaction with alcohols such as methanol results in the formation of alkoxysilanes, such as trimethoxymethylsilane.
Common Reagents and Conditions:
Hydrolysis: Water is used as the reagent, and the reaction is typically carried out at room temperature.
Alcoholysis: Methanol is the common reagent, and the reaction is conducted at ambient conditions.
Reduction: Sodium or other alkali metals are used, and the reaction requires an inert atmosphere to prevent unwanted side reactions.
Major Products:
Hydrolysis: Methoxysilanol and hydrochloric acid.
Alcoholysis: Trimethoxymethylsilane and hydrochloric acid.
Reduction: Polysilynes and sodium chloride.
Scientific Research Applications
Methoxymethyltrichlorosilane has a wide range of applications in scientific research:
Mechanism of Action
Methoxymethyltrichlorosilane exerts its effects primarily through its reactivity with water and alcohols. The hydrolysis and alcoholysis reactions lead to the formation of silanols and alkoxysilanes, respectively, which can further condense to form crosslinked siloxane polymers. These reactions are facilitated by the presence of reactive silicon-chlorine bonds that readily undergo nucleophilic substitution .
Comparison with Similar Compounds
Methyltrichlorosilane (CH3SiCl3): Similar in structure but lacks the methoxy group.
Dimethyldichlorosilane ((CH3)2SiCl2): Contains two methyl groups and two chlorine atoms.
Trimethylchlorosilane ((CH3)3SiCl): Contains three methyl groups and one chlorine atom.
Uniqueness: Methoxymethyltrichlorosilane is unique due to the presence of both methoxy and chlorosilane functional groups, which provide it with distinct reactivity and versatility in forming various silicon-based materials. Its ability to undergo hydrolysis and alcoholysis makes it particularly valuable in the synthesis of siloxane polymers and other silicon-containing compounds.
Properties
IUPAC Name |
trichloro(methoxymethyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl3OSi/c1-6-2-7(3,4)5/h2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZMHLQQANKEBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC[Si](Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl3OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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